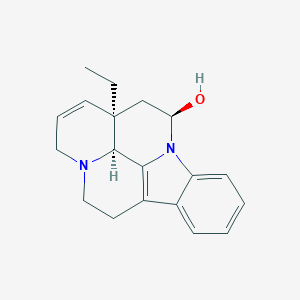

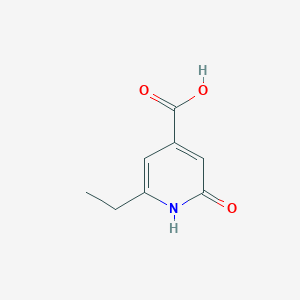

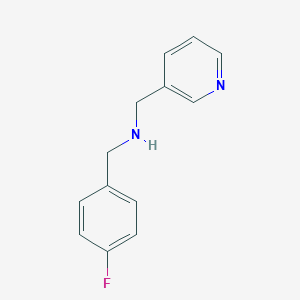

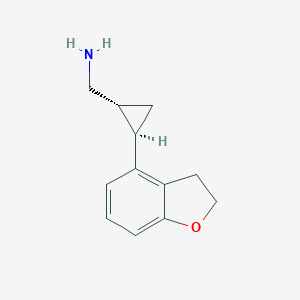

(-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to (-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine often involves complex processes. For instance, cyclopropane-based conformational restriction of histamine, a process relevant to this compound, has been studied extensively. Kazuta et al. (2003) explored the synthesis of various cyclopropane analogues of histamine, demonstrating the versatility of cyclopropane in synthesizing biologically active compounds (Kazuta et al., 2003). Similarly, Cao et al. (2008) and Cheng et al. (2015) have contributed to the understanding of the synthesis of trans-2,3-Dihydrofuran and cyclopropane derivatives (Cao et al., 2008), (Cheng et al., 2015).

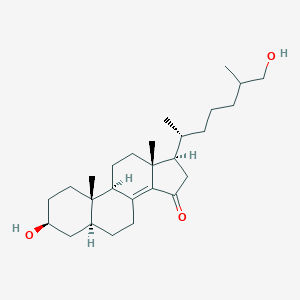

Molecular Structure Analysis

The molecular structure of (-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine is characterized by its cyclopropane core, which plays a crucial role in its biological activity and chemical behavior. The conformational aspects of cyclopropane derivatives have been a subject of study, as seen in the work of Kazuta et al. (2002), who developed versatile cis- and trans-dicarbon-substituted chiral cyclopropane units (Kazuta et al., 2002).

Chemical Reactions and Properties

Cyclopropane derivatives engage in various chemical reactions, displaying unique reactivity patterns. For example, Yang et al. (2011, 2013) investigated the [3 + 2] cycloadditions of activated cyclopropanes and aromatic aldehydes, revealing insights into the reactivity and selectivity of these compounds (Yang et al., 2011), (Yang et al., 2013).

Physical Properties Analysis

The physical properties of cyclopropane derivatives, like (-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine, are influenced by their unique structural elements. These properties include solubility, melting point, and stability, which are key to understanding their behavior in various environments.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group behavior, are central to the compound's applications. Studies like those by Ren et al. (2008) and Casey et al. (2005) provide insights into the cyclopropanation and other reactions relevant to these types of compounds (Ren et al., 2008), (Casey et al., 2005).

Wissenschaftliche Forschungsanwendungen

Pharmacological Research and Neurochemistry

This compound and its derivatives have been studied extensively for their interaction with various neurotransmitter receptors, particularly dopamine receptors, due to their structural similarity to known psychoactive compounds. Research has shown that certain structural features are critical for high affinity towards dopamine D2 receptors, which are pivotal in treating neuropsychiatric disorders such as schizophrenia, depression, Parkinson's disease, and anxiety. For instance, specific moieties such as 4-(2,3-dichlorophenyl), 4-(2-methoxyphenyl)-, and 4-(benzo[b]thiophen-4-yl)-1-substituted piperazine have been identified as essential for D2 receptor affinity. This suggests potential applications in designing new therapeutic agents targeting these disorders (Jůza et al., 2022).

Synthetic Chemistry and Drug Metabolism

In synthetic chemistry, the manipulation of cyclopropane-containing compounds like (-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine is of particular interest due to the unique reactivity conferred by the cyclopropane moiety. This reactivity is utilized in [2+1]-type cyclopropanation reactions, which are pivotal in the synthesis of complex molecular architectures found in natural products and biologically active molecules. The cyclopropane ring is known for its high ring strain, facilitating unique chemical transformations (Kamimura).

Drug Interactions and Pharmacokinetics

The study of drug interactions and pharmacokinetics is crucial for understanding the safety profile of pharmaceutical compounds. For instance, the investigation into the metabolism of drugs by Cytochrome P450 enzymes can reveal potential drug-drug interactions that may occur when multiple drugs are coadministered. This knowledge is essential for predicting and avoiding adverse drug reactions, ensuring the safe use of medications (Khojasteh et al., 2011).

Eigenschaften

IUPAC Name |

[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c13-7-8-6-11(8)9-2-1-3-12-10(9)4-5-14-12/h1-3,8,11H,4-7,13H2/t8-,11+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYHNSKFBUUONP-GZMMTYOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C21)C3CC3CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=CC=CC(=C21)[C@@H]3C[C@H]3CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.